10-oxotetradecanoic acid
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Overview
Description
10-keto myristic acid is a long-chain fatty acid.
Scientific Research Applications
Methanogenesis and Milk Fatty Acid Profile in Dairy Cows
A study by Odongo et al. (2007) investigated the effects of supplementing myristic acid in dairy cow diets. They found that myristic acid supplementation reduced methane production by 36% and altered the fatty acid profile in milk, potentially offering a way to reduce greenhouse gas emissions and modify milk composition for dairy farming (Odongo et al., 2007).
Inhibition of Aldo-Keto Reductase
Hara et al. (2016) discovered that myristic acid can inhibit aldo-keto reductase AKR1B10, a potential target for cancer treatment. They found that myristic acid, among other fatty acids, showed potent inhibitory effects on AKR1B10, which could be utilized in cancer therapeutics (Hara et al., 2016).
Effects on Endothelial Cells
Zhang et al. (1992) studied the effects of myristic acid on human endothelial cell monolayers. They found that myristic acid, in combination with other fatty acids, affected cell viability and the release of certain enzymes, highlighting the potential impacts of dietary saturated fatty acids on vascular health (Zhang, Lyngmo, & Nordøy, 1992).
Enhancement of Drug Permeation
Kobayashi et al. (1997) explored the use of isopropyl myristate, a derivative of myristic acid, to enhance the skin permeation of drugs. They demonstrated that myristic acid derivatives can effectively alter the permeability of skin, offering potential applications in transdermal drug delivery (Kobayashi, Nakamura, Sugibayashi, & Morimoto, 1997).
Microbial Production of Keto Acids
Hou (1994) reported that Flavobacterium sp. can convert oleic acid to 10-ketostearic acid, a related keto acid, demonstrating the potential of microorganisms in producing specific keto acids from unsaturated fatty acids. This finding suggests potential biotechnological applications in producing keto derivatives of myristic acid (Hou, 1994).
Properties
Molecular Formula |
C14H26O3 |
---|---|
Molecular Weight |
242.35 g/mol |
IUPAC Name |
10-oxotetradecanoic acid |
InChI |
InChI=1S/C14H26O3/c1-2-3-10-13(15)11-8-6-4-5-7-9-12-14(16)17/h2-12H2,1H3,(H,16,17) |
InChI Key |
NAIILRVCADAQBB-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)CCCCCCCCC(=O)O |
Canonical SMILES |
CCCCC(=O)CCCCCCCCC(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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